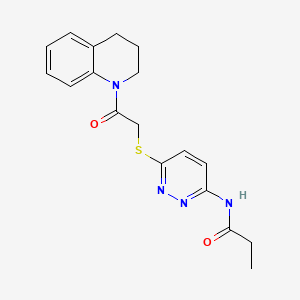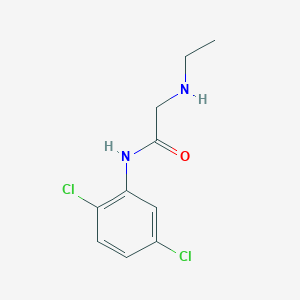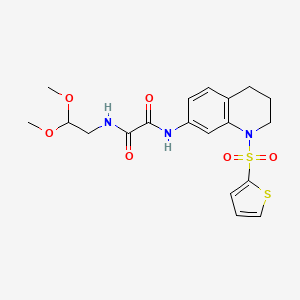
Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C17H21NO2S and a molecular weight of 303.42 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, has been a topic of interest in recent years . Various methods have been employed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom . Attached to this ring is a butylphenyl group and an ethyl carboxylate group .Chemical Reactions Analysis
Thiophene derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with alkyne moieties, leading to the formation of new thiophenes . They can also undergo nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
One of the primary applications of Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate and its derivatives is in the field of organic synthesis. These compounds are synthesized through various chemical reactions, including base-protonated reactions, Gewald reactions, and phosphine-catalyzed annulations, offering a versatile toolkit for creating complex molecules:
Base-Protonated Reactions : The synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives through base-protonated reactions between ketone, elemental sulfur, and ethyl cyanoacetate demonstrates the compound's role in producing biologically active molecules. These derivatives have been characterized by spectral analysis and evaluated for their antibacterial activity, showcasing their potential in drug development (Prasad et al., 2017).
Gewald Reaction : This method is utilized for synthesizing 2-aminothiophene derivatives, providing a fundamental approach to creating compounds with significant biological properties. The Gewald reaction facilitates the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, which are obtained by simple filtration and recrystallization (Abaee & Cheraghi, 2013).
Phosphine-Catalyzed Annulation : This process is another example of how ethyl 2-aminothiophene derivatives serve as precursors in synthesizing highly functionalized molecules. Phosphine-catalyzed [4 + 2] annulation reactions yield compounds with potential applications in medicinal chemistry and drug synthesis (Zhu et al., 2003).
Biological Activities
This compound derivatives exhibit a range of biological activities, making them valuable in pharmacological research:
Antimicrobial Activity : The antibacterial and antifungal properties of these compounds underscore their potential as lead molecules in developing new antibiotics. For instance, compounds synthesized via cyclopropanation have shown excellent antibacterial and antifungal activities, indicating their applicability in addressing microbial resistance issues (Raghavendra et al., 2016).
Antioxidant Activity : Some derivatives also demonstrate profound antioxidant potential, suggesting their use in mitigating oxidative stress-related diseases (Raghavendra et al., 2016).
Antiproliferative Activity : The pronounced anti-proliferative activity and tumor cell selectivity of certain thiophene derivatives highlight their significance in cancer research. These compounds preferentially inhibit the proliferation of specific tumor cell types, presenting a promising avenue for targeted cancer therapy (Thomas et al., 2017).
Direcciones Futuras
The synthesis and investigation of new thiophene derivatives, including Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate, continue to be a topic of interest in medicinal chemistry. These compounds have shown promising pharmacological properties, making them potential candidates for the development of new therapeutic agents .
Mecanismo De Acción
Target of Action
Thiophene derivatives, in general, have been reported to possess a wide range of therapeutic properties . They are known to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that the biological activity of thiophene derivatives can be significantly affected by changing the substituents at position-2 of the thiophene ring .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of therapeutic properties .
Pharmacokinetics
It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially affect the bioavailability of Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate.
Result of Action
It is known that thiophene derivatives have a wide range of therapeutic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . It is also advised to use personal protective equipment and ensure adequate ventilation .
Propiedades
IUPAC Name |
ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-3-5-6-12-7-9-13(10-8-12)14-11-21-16(18)15(14)17(19)20-4-2/h7-11H,3-6,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDROUQJHOPHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(5-Bromopyridin-2-yl)oxy]phenol](/img/structure/B2882679.png)




![3-(4-ethylphenyl)-8-fluoro-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2882687.png)



![2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2882695.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2882699.png)
![7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2882700.png)
![4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2882701.png)
